4-Bromo-N'-[(E)-(4-bromophenyl)methylidene]benzohydrazide
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Overview
Description
4-Bromo-N’-[(E)-(4-bromophenyl)methylidene]benzohydrazide is an organic compound belonging to the class of hydrazones It is characterized by the presence of a hydrazone functional group (-NHN=CH-) and two bromine atoms attached to the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N’-[(E)-(4-bromophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-bromobenzohydrazide and 4-bromobenzaldehyde in the presence of a suitable solvent such as methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N’-[(E)-(4-bromophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted hydrazones .
Scientific Research Applications
4-Bromo-N’-[(E)-(4-bromophenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-Bromo-N’-[(E)-(4-bromophenyl)methylidene]benzohydrazide involves its interaction with molecular targets through the hydrazone functional group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The compound may also interact with specific enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
- 4-Bromo-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]benzohydrazide
- 4-Bromo-N’-[(E)-(4-{[(E)-2-(4-bromobenzoyl)hydrazono]methyl}phenyl)methylidene]benzohydrazide
Uniqueness
4-Bromo-N’-[(E)-(4-bromophenyl)methylidene]benzohydrazide is unique due to its specific substitution pattern and the presence of two bromine atoms, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H10Br2N2O |
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Molecular Weight |
382.05 g/mol |
IUPAC Name |
4-bromo-N-[(E)-(4-bromophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H10Br2N2O/c15-12-5-1-10(2-6-12)9-17-18-14(19)11-3-7-13(16)8-4-11/h1-9H,(H,18,19)/b17-9+ |
InChI Key |
ZIQLTMYBZYBOSC-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)Br)Br |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
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